molecular formula C17H18ClN3O3 B7072309 N-(6-chloro-5-methylpyridin-3-yl)-N'-[1-(2-hydroxyphenyl)propyl]oxamide

N-(6-chloro-5-methylpyridin-3-yl)-N'-[1-(2-hydroxyphenyl)propyl]oxamide

Cat. No.: B7072309
M. Wt: 347.8 g/mol
InChI Key: KUOHMVAJRYSUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]oxamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(6-chloro-5-methylpyridin-3-yl)-N'-[1-(2-hydroxyphenyl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-3-13(12-6-4-5-7-14(12)22)21-17(24)16(23)20-11-8-10(2)15(18)19-9-11/h4-9,13,22H,3H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOHMVAJRYSUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1O)NC(=O)C(=O)NC2=CN=C(C(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]oxamide typically involves a multi-step process. The starting materials include 6-chloro-5-methylpyridine and 2-hydroxyphenylpropylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with oxalyl chloride to form the final oxamide product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine and phenyl derivatives.

Scientific Research Applications

N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)ethyl]oxamide
  • N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)butyl]oxamide
  • N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]carbamate

Uniqueness

N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]oxamide is unique due to its specific substitution pattern on the pyridine and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.